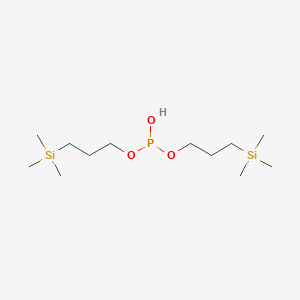
Bis(3-trimethylsilylpropyl) hydrogen phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-trimethylsilylpropyl) hydrogen phosphite, also known as BTMSP-PI, is a phosphorus-containing compound that has gained significant attention in recent years due to its use in various scientific research applications. This compound is widely used in the field of organic chemistry for the synthesis of various compounds. Its unique properties make it an ideal candidate for research in the field of drug discovery and development.
Mecanismo De Acción
The mechanism of action of Bis(3-trimethylsilylpropyl) hydrogen phosphite is not fully understood. However, it is believed that the compound acts as a phosphite transfer reagent. It is also believed that the compound can activate certain functional groups, making them more reactive towards nucleophilic attack.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Bis(3-trimethylsilylpropyl) hydrogen phosphite. However, it has been reported that the compound is relatively non-toxic and does not cause any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Bis(3-trimethylsilylpropyl) hydrogen phosphite in lab experiments is its high reactivity towards various functional groups. The compound is also relatively easy to synthesize and purify. However, one of the limitations of using Bis(3-trimethylsilylpropyl) hydrogen phosphite is its high cost compared to other reagents.
Direcciones Futuras
Bis(3-trimethylsilylpropyl) hydrogen phosphite has potential applications in various fields such as drug discovery and development, imaging, and catalysis. One of the future directions for research on Bis(3-trimethylsilylpropyl) hydrogen phosphite is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the investigation of the compound's potential applications in drug delivery and imaging. Finally, the development of new derivatives of Bis(3-trimethylsilylpropyl) hydrogen phosphite with improved properties is also an area of future research.
Métodos De Síntesis
The synthesis of Bis(3-trimethylsilylpropyl) hydrogen phosphite involves the reaction of 3-trimethylsilylpropyl alcohol with phosphorus trichloride and sodium hydride. The reaction proceeds under an inert atmosphere and is carried out in a solvent such as tetrahydrofuran or ether. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Bis(3-trimethylsilylpropyl) hydrogen phosphite has been extensively used in the field of organic chemistry for the synthesis of various compounds. It has been used as a reagent in the synthesis of phosphonates, phosphinates, and phosphoramidates. The compound has also been used in the synthesis of phosphorus-containing dendrimers, which have potential applications in drug delivery and imaging.
Propiedades
Número CAS |
128942-12-1 |
|---|---|
Nombre del producto |
Bis(3-trimethylsilylpropyl) hydrogen phosphite |
Fórmula molecular |
C12H31O3PSi2 |
Peso molecular |
310.52 g/mol |
Nombre IUPAC |
bis(3-trimethylsilylpropyl) hydrogen phosphite |
InChI |
InChI=1S/C12H31O3PSi2/c1-17(2,3)11-7-9-14-16(13)15-10-8-12-18(4,5)6/h13H,7-12H2,1-6H3 |
Clave InChI |
KZZSKIFWKVCCEX-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCCOP(O)OCCC[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)CCCOP(O)OCCC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





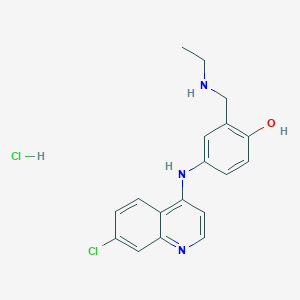
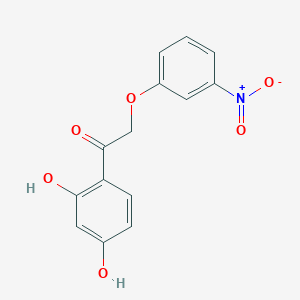
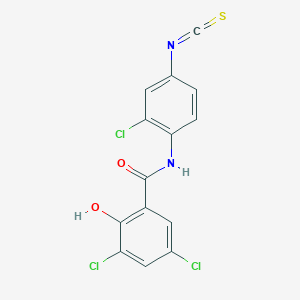
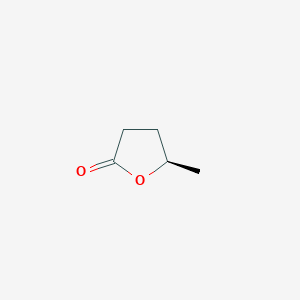
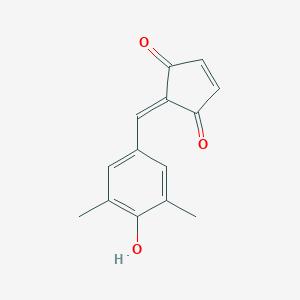
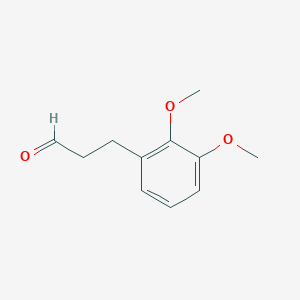
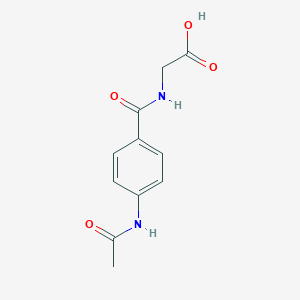
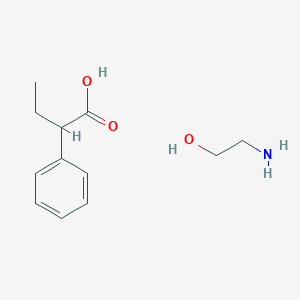
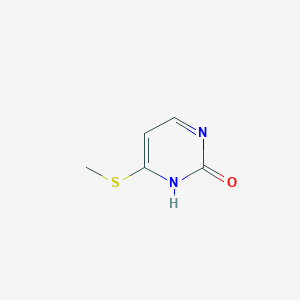
![(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B162860.png)
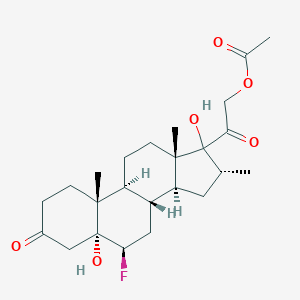
![benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate](/img/structure/B162862.png)